8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a dimethylaminopropyl group, which is a common moiety in many chemical compounds . Dimethylaminopropylamine (DMAPA) is a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine, which is an ingredient in many personal care products including soaps, shampoos, and cosmetics .
Synthesis Analysis
DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis
The molecular formula for DMAPA is C5H14N2 . It has a molar mass of 102.18 g/mol .Chemical Reactions Analysis
DMAPA is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .Physical And Chemical Properties Analysis
DMAPA is a colorless liquid with a fishy, ammoniacal odor. It has a density of 812 mg/mL and a boiling point of 132.1 °C . It has a refractive index of 1.435-1.436 .科学的研究の応用
Macromolecular Adduct Formation and Metabolism Studies :Research involving heterocyclic amines, such as those formed during the cooking of meat and fish, provides insights into the formation of DNA and protein adducts. These compounds are genotoxic and carcinogenic in animal models, leading to studies using accelerator mass spectrometry (AMS) to measure the formation of these adducts at low doses in both humans and rodents. These studies reveal differences in metabolite profiles and adduct formation between species, highlighting the importance of understanding the metabolism and potential toxicological effects of such compounds in humans (Turteltaub et al., 1999).
Neuroprotection Studies :Compounds with structures similar to caffeine have been studied for their neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's disease. Research has shown that caffeine and certain A2A adenosine receptor antagonists can attenuate neurotoxin-induced dopaminergic deficits, suggesting a role for these compounds in exploring treatments for Parkinson's disease and potentially highlighting the therapeutic applications of related compounds in neuroprotection (Chen et al., 2001).
Metabolic Disease Links :The microbiome's role in metabolic diseases has been a recent focus, with research identifying specific microbially produced metabolites, such as imidazole propionate, that impair insulin signaling and contribute to the pathogenesis of type 2 diabetes. This line of research underscores the importance of understanding how certain compounds, potentially including the one , might interact with metabolic pathways and influence disease processes (Koh et al., 2018).
Purine Metabolism Disorders :Studies on adenylosuccinate lyase deficiency, a disorder affecting purine nucleotide metabolism, shed light on the intricate pathways of purine synthesis and nucleotide interconversion. Such research can inform the potential therapeutic or diagnostic applications of compounds that interact with purine metabolism pathways, indicating a broader interest in understanding the roles of complex organic compounds in genetic metabolic disorders (Jurecka et al., 2008).
Histamine and Imidazole Metabolism :Research into the metabolism of histamine and related imidazole compounds in patients with intestinal disorders highlights the role of bacterial metabolism in the gut and its impact on systemic health. Such studies indicate the potential for compounds like the one to serve as markers or modulators of gastrointestinal health and disease (van der Heiden et al., 1972).
Safety and Hazards
特性
IUPAC Name |
6-[3-(dimethylamino)propyl]-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O2/c1-17-16-29-19-20(24-22(29)27(17)15-9-13-25(2)3)26(4)23(31)28(21(19)30)14-8-12-18-10-6-5-7-11-18/h5-7,10-11,16H,8-9,12-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQMAGHECLBJKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN(C)C)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 42100401 |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。